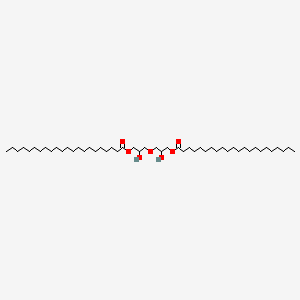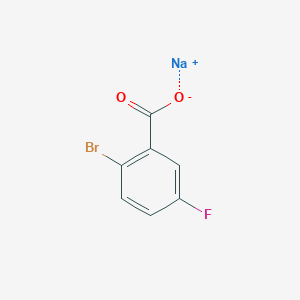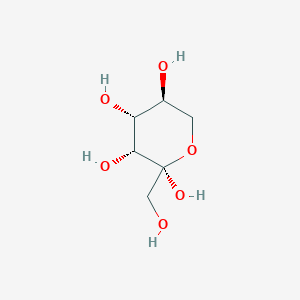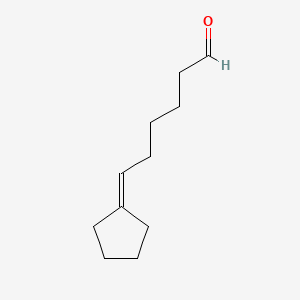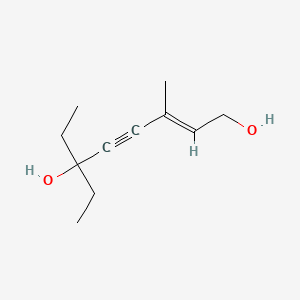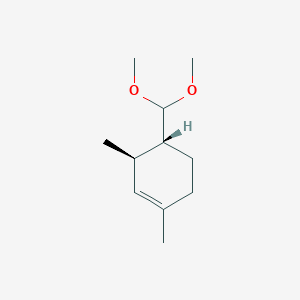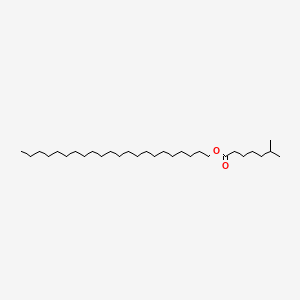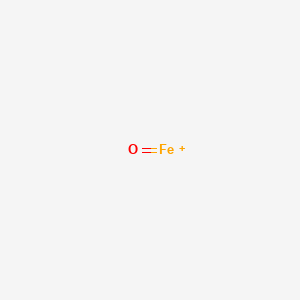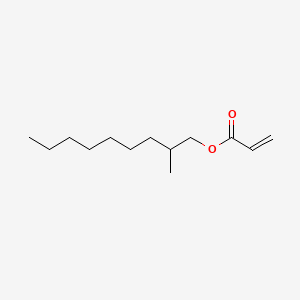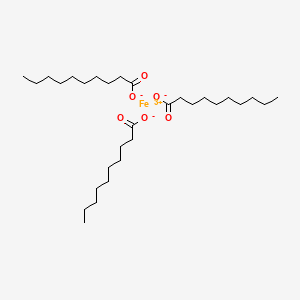
Decanoic acid, iron(3+) salt, basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:
3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.
Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Iron(II) salts and oxidized organic products.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Decanoic acid and iron(III) hydroxide.
Aplicaciones Científicas De Investigación
Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the synthesis of iron-containing nanomaterials.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of coatings, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) stearate: Similar to iron(III) decanoate but with longer fatty acid chains.
Iron(III) oleate: Contains unsaturated fatty acid ligands.
Uniqueness
Decanoic acid, iron(3+) salt, basic is unique due to its medium-chain fatty acid ligands, which provide a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are desired .
Propiedades
Número CAS |
97434-79-2 |
|---|---|
Fórmula molecular |
C30H57FeO6 |
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
decanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
XUGHSWZPYHDAMD-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



